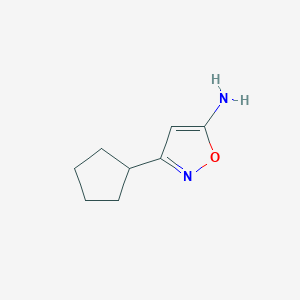

3-Cyclopentyl-1,2-oxazol-5-amine

説明

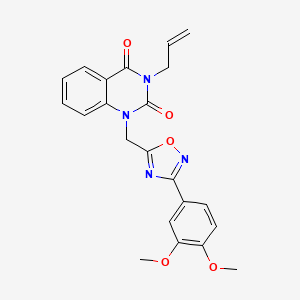

The compound "3-Cyclopentyl-1,2-oxazol-5-amine" is a derivative of oxazole, which is a five-membered heterocyclic compound containing both nitrogen and oxygen in the ring. The presence of the cyclopentyl group and amine functionality suggests that this compound could be of interest in the synthesis of various heterocyclic compounds and potentially in the development of pharmaceuticals.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. One such method involves the intramolecular amination of cyclopropylmethyl cation to form tetrahydro-1,3-oxazepines, which can be further transformed into different derivatives . Another approach is the two-step, one-pot procedure using acid chlorides and propargyl amines, leading to the formation of tri-substituted oxazoles catalyzed by gold compounds . Additionally, the one-pot three-component synthesis of 3-aminoisoxazoles from β-oxo dithioesters, amines, and hydroxylamine is highly regioselective and efficient .

Molecular Structure Analysis

The molecular structure of "3-Cyclopentyl-1,2-oxazol-5-amine" would consist of a five-membered oxazole ring with a nitrogen atom at position 1, an oxygen atom at position 2, and an amine group at position 5. The cyclopentyl group attached to the nitrogen atom would likely influence the compound's reactivity and physical properties. The structure of oxazole derivatives can be manipulated through various reactions, such as the intramolecular amidoalkylation reaction of oxazolidin-2-ones to form 1-oxa-3-azapentalen-2-ones, which are precursors to other compounds .

Chemical Reactions Analysis

Oxazole derivatives can participate in a variety of chemical reactions. For instance, the cycloaddition of oximes with hydrazonoyl hydrochlorides can lead to the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles . Moreover, the desulfurization and deamination condensation approach can be used to synthesize fully substituted 1H-1,2,4-triazol-3-amines . These reactions highlight the versatility of oxazole derivatives in forming complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Cyclopentyl-1,2-oxazol-5-amine" would be influenced by its functional groups and molecular structure. The presence of the amine group could contribute to the compound's basicity and potential for forming hydrogen bonds, affecting its solubility and boiling point. The cyclopentyl group may impart lipophilicity, influencing the compound's solubility in organic solvents. The oxazole ring itself is known for its aromaticity and stability, which could affect the compound's reactivity and electronic properties. Solid-phase synthesis methods, as described for the synthesis of substituted 1,2,3-triazoles, could also be applicable to the synthesis of oxazole derivatives, offering a route to diversely substituted compounds .

科学的研究の応用

Two-Stage Three-Component Synthesis of Macrocyclic Structures Researchers explored the synthesis of macrocyclic structures, particularly those containing oxazole fragments. The process involved the transformation of 2-amino-3,3-dichloroacrylonitrile (ADAN) into 5-amino-4-cyanooxazoles and then constructing macrocyclic structures with high spatial symmetry, confirmed by NMR and HPLC-MS data. This method offers a novel approach for synthesizing complex molecules using simple and inexpensive reagents (Merzhyievskyi et al., 2020).

Metal- and Oxidant-Free Green Synthesis of 1H-1,2,4-Triazol-3-amines The study presents a metal- and oxidant-free method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines, highlighting the reaction's environmental friendliness and ease of application on a gram-scale. The synthesized compounds, due to their structural diversity and photophysical properties, hold potential applications in organic, medicinal chemistry, and optical materials (Guo et al., 2021).

Phosphonium Anhydrides in Synthesis of 2-Oxazolines and Related Compounds This research optimized the synthesis of 2-oxazolines and related compounds using phosphonium anhydrides under mild conditions. The study examined the influence of various factors on the reaction and highlighted the advantages of reagent 4 in product purification. The method yielded high success rates for creating simple oxazolines, thiazolines, and a dihydro-1,3-oxazine, offering a versatile approach for synthesizing these compounds (Petersson et al., 2009).

Consecutive Three-Component Oxazole Synthesis The study describes a novel synthesis method for 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones starting from propargyl amine and acid chlorides. The method involves an amidation-coupling-cycloisomerization (ACCI) sequence, representing an innovative approach to oxazole synthesis (Merkul & Müller, 2006).

Safety And Hazards

The safety data sheet for 3-Cyclopentyl-1,2-oxazol-5-amine indicates that it is a warning hazard . It may cause skin irritation, serious eye damage, and may be harmful if inhaled .

Relevant Papers One relevant paper is “A comprehensive review on biological activities of oxazole derivatives” which discusses the therapeutic potentials of oxazole scaffolds . Another paper mentions the synthesis of an iron (II) complex of 5-methyl-1,2-oxazol-3-amine , which could provide insights into potential synthetic routes for 3-Cyclopentyl-1,2-oxazol-5-amine.

特性

IUPAC Name |

3-cyclopentyl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-8-5-7(10-11-8)6-3-1-2-4-6/h5-6H,1-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMWCDFIRFXZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopentyl-1,2-oxazol-5-amine | |

CAS RN |

1012879-78-5 | |

| Record name | 3-cyclopentyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2543784.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2543785.png)

![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)

![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B2543792.png)

![N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine](/img/structure/B2543794.png)

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)

![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)